![molecular formula C13H16ClNO2 B2907269 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1215328-91-8](/img/structure/B2907269.png)
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and a 1-hydroxycyclopentylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 1-hydroxycyclopentylmethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzoyl chloride is reacted with 1-hydroxycyclopentylmethanol under anhydrous conditions to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature and pressure to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-chloro-N-[(1-oxocyclopentyl)methyl]benzamide.
Reduction: Formation of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation or pain perception.
相似化合物的比较
Similar Compounds
4-chloro-N-[(1-hydroxycyclohexyl)methyl]benzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-chloro-N-[(1-hydroxycyclopentyl)ethyl]benzamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONXTPIJLIPVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(5-Fluoropyridin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2907186.png)
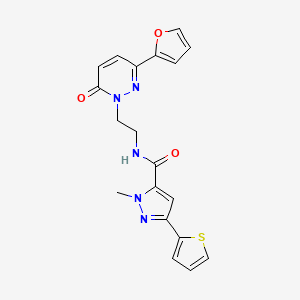
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2907189.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine](/img/structure/B2907192.png)

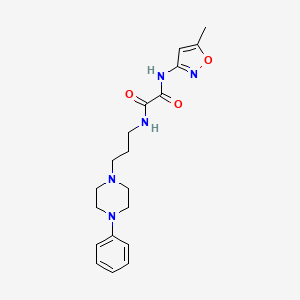
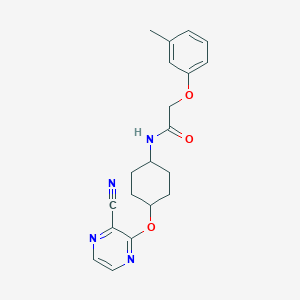
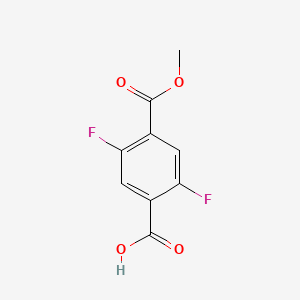
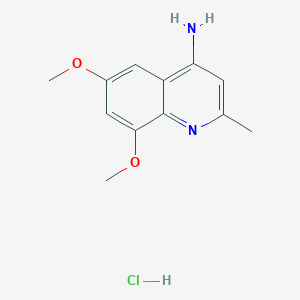
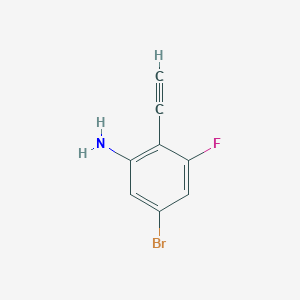

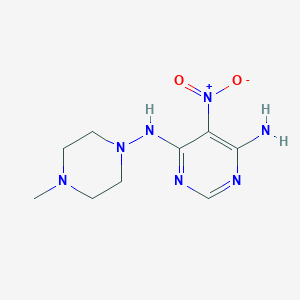
![1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2907206.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2907207.png)
